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Introduction

Stable isotope tracing with 13C-labeled substrates is a powerful technique to elucidate
metabolic pathway activity and quantify intracellular metabolic fluxes. The use of 13C-labeled
bicarbonate (H2COs™) is particularly valuable for probing anaplerotic and cataplerotic
reactions, which are crucial for replenishing or draining intermediates of the tricarboxylic acid
(TCA) cycle. These pathways are central to cellular biosynthesis, energy metabolism, and
redox homeostasis, and their dysregulation is implicated in numerous diseases, including
cancer and metabolic disorders. This application note provides a detailed protocol for utilizing
13C bicarbonate labeling to calculate carbon flux, from experimental design to data analysis
and interpretation.

Principle of 13C Bicarbonate Labeling

13C-labeled bicarbonate serves as a tracer for carboxylation reactions, where a carboxyl group
(-COOH) is added to a molecule. A key enzyme that utilizes bicarbonate is pyruvate
carboxylase (PC), which converts pyruvate to oxaloacetate, a primary anaplerotic reaction that
replenishes the TCA cycle. By supplying cells or organisms with NaH3COs, the 13C isotope is
incorporated into central carbon metabolites. The extent and pattern of 3C enrichment in these
metabolites, as measured by mass spectrometry (MS), can be used to calculate the rate of
carbon fixation and, consequently, the metabolic flux through these pathways.
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Experimental Protocols

Protocol 1: In Vitro 13C Bicarbonate Labeling of
Adherent Cells

This protocol outlines the steps for labeling adherent mammalian cells with 13C bicarbonate.
Materials:

Adherent cells of interest

o Complete cell culture medium

o Glucose-free and bicarbonate-free DMEM

o Dialyzed fetal bovine serum (dFBS)

e Sodium bicarbonate (*3C, 99%) (NaH3COs)

o Phosphate-buffered saline (PBS), ice-cold

e Methanol, ice-cold (-80°C)

o Cell scrapers

e Microcentrifuge tubes

Procedure:

o Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential
growth phase at the time of labeling.

o Media Preparation: Prepare fresh labeling medium by supplementing glucose-free and
bicarbonate-free DMEM with the desired concentration of glucose, 10% dFBS, and a defined
concentration of NaH3COs (e.g., 10 mM). Equilibrate the medium to 37°C and 5% CO..

e Initiation of Labeling:

o Aspirate the standard culture medium from the cells.
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o Wash the cells once with pre-warmed PBS.

o Add the pre-warmed 3C labeling medium to the cells.

 Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to
monitor the dynamics of 13C incorporation. The optimal labeling time depends on the turnover
rate of the metabolites of interest and should be determined empirically.

o Metabolism Quenching and Metabolite Extraction:
o To halt metabolic activity, rapidly aspirate the labeling medium.
o Immediately wash the cells with ice-cold PBS.

o Add 1 mL of ice-cold 80% methanol (-80°C) to each well and place the plate on dry ice for
10 minutes.

o Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled
microcentrifuge tube.

o Vortex the tubes for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
o Collect the supernatant containing the polar metabolites.

o The extract can be stored at -80°C until MS analysis.

Protocol 2: Mass Spectrometry Analysis of 13C-Labeled
Metabolites

This protocol provides a general workflow for analyzing the *3C enrichment in polar metabolites
using liquid chromatography-mass spectrometry (LC-MS).

Materials:
o Metabolite extracts from Protocol 1

e LC-MS system (e.g., Q-Exactive Orbitrap)
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e Appropriate chromatography column (e.g., HILIC)

» Mobile phases (e.g., acetonitrile and ammonium acetate buffer)
e Metabolite standards

Procedure:

o Sample Preparation: Prior to injection, centrifuge the metabolite extracts at maximum speed
for 10 minutes at 4°C to pellet any debris. Transfer the supernatant to LC-MS vials.

o LC Separation: Separate the metabolites using an appropriate LC method. For polar
metabolites, HILIC chromatography is often employed.

o MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer in
negative ionization mode. Acquire data in full scan mode to detect all mass isotopologues of
the metabolites of interest.

o Data Acquisition: The mass spectrometer will detect the different isotopologues of a
metabolite, which are molecules that differ only in their isotopic composition. For a metabolite
with 'n' carbon atoms, there can be M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), up to M+n
(all 13C) isotopologues.

Data Presentation

The quantitative data from a 13C bicarbonate labeling experiment is the mass isotopologue
distribution (MID) for key metabolites. This data should be corrected for the natural abundance
of 13C.

Table 1. Mass Isotopologue Distribution of TCA Cycle Intermediates after 24h Labeling with
[*3C]-Bicarbonate in Cancer Cells
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Metabol
it M+0 (%) M+1(%) M+2(%) M+3 (%) M+4(%) M+5(%) M+6 (%)
ite
) 65.2 + 253+
Citrate 7.1+0.8 1.8+0.3 05+0.1 0.1+0.0 0.0+0.0
2.1 15
a-
70.1+ 225+
Ketogluta 59+0.7 1302 0200 - -
1.8 1.2
rate
Succinat 728 £ 20.7 £
51+0.6 12+0.2 0.2+0.0 - -
e 2.5 19
735 20.1
Fumarate 49+0.5 1.3+0.2 0.2+0.0 - -
2.3 1.7
68.9 + 23.6 +
Malate 6.0+ 0.7 1.3+0.2 0.2+0.0 - -
2.0 1.6
69.5+ 23.0+
Aspartate 6.1+0.6 12+0.2 0.2+0.0 - -
1.9 14

Values are presented as mean = standard deviation (n=3). Data is corrected for natural 13C

abundance.

Mandatory Visualization
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Experimental Workflow for 13C Bicarbonate Labeling
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Central Carbon Metabolism & 13C Bicarbonate Fixation

Pyruvate

Oxaloacetate
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Logical Flow for Carbon Flux Calculation
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¢ To cite this document: BenchChem. [Application Note: Calculating Carbon Flux from 13C
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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